2,4-Dicyano-3-ethyl-3-methylpentanediamide
Overview
Description
Chemical Reactions Analysis
2,4-Dicyano-3-ethyl-3-methylpentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2,4-Dicyano-3-ethyl-3-methylpentanediamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s unique properties make it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-3-ethyl-3-methylpentanediamide involves its interaction with molecular targets and pathways. The compound’s nitrile and amide groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dicyano-3-ethyl-3-methylpentanediamide can be compared with other similar compounds, such as:
2,4-Dicyano-3-ethylpentanediamide: Similar structure but lacks the methyl group.
2,4-Dicyano-3-methylpentanediamide: Similar structure but lacks the ethyl group.
2,4-Dicyano-3-ethyl-3-methylbutanediamide: Similar structure but has a different carbon chain length. These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
2,4-dicyano-3-ethyl-3-methylpentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTATZQSHYUSXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293164 | |
Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59419-26-0 | |
Record name | NSC87575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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